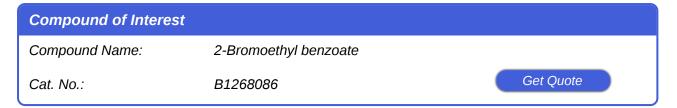


# A Comparative Spectroscopic Analysis of 2-Bromoethyl Benzoate and Its Analogues

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This guide provides a detailed comparison of the spectroscopic data for **2-bromoethyl benzoate** and its analogues, including 2-chloroethyl benzoate, 2-iodoethyl benzoate, ethyl benzoate, and phenyl acetate. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

# **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for **2-bromoethyl benzoate** and its analogues.

#### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compoun d	Ar-H	-OCH₂-	-CH₂X	-CH₃	Other	Solvent
2- Bromoethyl benzoate	8.0-8.1 (m), 7.4- 7.6 (m)	4.6 (t)	3.6 (t)	-	-	CDCl₃
2- Chloroethyl benzoate[1	8.0-8.1 (m), 7.4- 7.6 (m)[1]	4.5 (t)	3.8 (t)	-	-	CDCl₃
2-lodoethyl benzoate	~8.0 (d), ~7.4 - 7.6 (m)	~4.3 (t)	~3.4 (t)	-	-	CDCl₃
Ethyl benzoate[2 ]	8.02-8.08 (m), 7.30- 7.55 (m)[2]	4.33-4.49 (q)[2]	-	1.38 (t)[2]	-	CDCl <sub>3</sub> [2]
Phenyl acetate	7.1-7.4 (m)	-	-	2.3 (s)	-	CDCl₃

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

#### <sup>13</sup>C NMR Data

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)



Compo und	C=O	Ar-C (Quater nary)	Ar-CH	-OCH₂-	-CH₂X	-СН₃	Solvent
2- Bromoet hyl benzoate [3]	~166	~130	~133, ~129, ~128	~65	~28	-	CDCl₃
2- Chloroet hyl benzoate	~166	~130	~133, ~129, ~128	~65	~41	-	CDCl₃
2- lodoethyl benzoate	~166	~130	~133, ~129, ~128	~65	~2	-	CDCl₃
Ethyl benzoate [2]	166.54[2]	130.62[2]	132.80, 129.57, 128.34[2]	60.90[2]	-	14.33[2]	CDCl₃[2]
Phenyl acetate[4 ]	173.19[4]	135.50[4]	129.85, 128.71, 127.05[4]	-	-	41.18[4]	DMSO[4]

# **Mass Spectrometry Data**

Table 3: Mass Spectrometry Data (m/z values of major fragments)



Compound	Molecular Ion (M+)	[M-X]+	[C <sub>6</sub> H₅CO] <sup>+</sup>	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Other Key Fragments
2-Bromoethyl benzoate[5]	228/230[5]	149	105[5]	77[5]	183/185 ([M- C <sub>2</sub> H <sub>4</sub> ]+)
2-Chloroethyl benzoate[1]	184/186[1][6]	149	105[1]	77[1]	139/141 ([M- C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup> )
2-lodoethyl benzoate[7]	276[7]	149	105[7]	77[7]	-
Ethyl benzoate[2]	150[2]	-	105[2]	77[2]	122 ([M- C <sub>2</sub> H <sub>4</sub> ]+)[2]
Phenyl acetate	136	-	94	77	43 ([CH₃CO]+)

# **IR Spectroscopy Data**

Table 4: IR Spectroscopy Data (Key vibrational frequencies in cm<sup>-1</sup>)

Compound	C=O Stretch	C-O Stretch	Ar-H Stretch	C-H Stretch (Aliphatic)	C-X Stretch
2-Bromoethyl benzoate	~1720	~1270	~3060	~2960	~670
2-Chloroethyl benzoate[8]	~1720[8]	~1270[8]	~3060[8]	~2960[8]	~710[8]
2-lodoethyl benzoate	~1715	~1270	~3060	~2960	~650
Ethyl benzoate[9]	~1720[9]	~1270[9]	~3060[9]	~2980[9]	-
Phenyl acetate[4][10]	~1760[4][10]	~1200[4][10]	~3070[4][10]	~2930[4][10]	-



# **Experimental Protocols**

Standard protocols for acquiring the spectroscopic data are outlined below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A solution of 5-10 mg of the analyte was prepared in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 or 400 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- <sup>13</sup>C NMR Acquisition: Proton-decoupled <sup>13</sup>C NMR spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl<sub>3</sub> at  $\delta$  = 77.16 ppm).

### Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) was used with a standard energy of 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-400.

# Infrared (IR) Spectroscopy

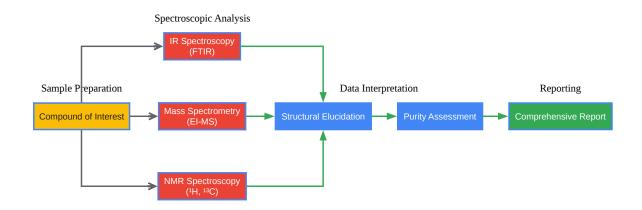
 Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) was used for both liquid and solid samples.



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm<sup>-1</sup>. A background spectrum was recorded and subtracted from the sample spectrum.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of organic compounds like **2-bromoethyl benzoate** and its analogues.



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Caption: Workflow for Spectroscopic Analysis.

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### References

- 1. 2-Chloroethyl benzoate | 939-55-9 | Benchchem [benchchem.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromoethyl benzoate(939-54-8) 13C NMR [m.chemicalbook.com]
- 4. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]
- 5. Benzoic acid 2-bromoethyl ester [webbook.nist.gov]
- 6. 2-Chloroethyl benzoate [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-CHLOROETHYL BENZOATE(939-55-9) IR Spectrum [chemicalbook.com]
- 9. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]
- 10. Acetic acid, phenyl ester [webbook.nist.gov]
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